1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine
Description
1-Methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is a synthetic piperazine derivative characterized by a sulfonyl group linked to a substituted phenyl ring (4-methyl-3-nitro) and a methyl group on the piperazine nitrogen. The compound’s synthesis typically involves reacting 4-methyl-3-nitrobenzenesulfonyl chloride with 1-methylpiperazine in a nucleophilic substitution reaction, as exemplified by analogous syntheses of sulfonyl piperazines (e.g., 1-methyl-4-((4-nitrophenyl)sulfonyl)piperazine, yield: 83.6%) . Spectroscopic characterization (¹H NMR, ESI-MS) confirms its structure, with key signals including aromatic protons (δ ~8.0–8.5 ppm for nitro groups) and piperazine methyl groups (δ ~2.1–2.4 ppm) .
Properties
IUPAC Name |
1-methyl-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-10-3-4-11(9-12(10)15(16)17)20(18,19)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHFZISMOPZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethyl sulfoxide or ethyl acetate under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Key Reaction Parameters
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂-) and nitrophenyl substituent enable nucleophilic aromatic substitution at specific positions. For example:
-
Mechanism : The nitro group directs substitution to the meta position, while the sulfonamide group acts as a leaving group under acidic or basic conditions.
-
Applications : These reactions are critical for forming derivatives with altered pharmacokinetic profiles.
Reduction Reactions
Hydrogenation of the nitro group to an amine is a common transformation:
Hydrogenation Conditions
Characterization Techniques
Key analytical methods include:
-
NMR Spectroscopy : Used to confirm proton environments (e.g., δ 2.35 ppm for methyl groups, δ 6.82 ppm for aromatic protons).
-
Mass Spectrometry : Identifies molecular ions (e.g., m/z 443 [M+H]+).
-
TLC : Monitors reaction progress (e.g., Rf = 0.38 in CH₂Cl₂/MeOH 9:1).
Structural and Functional Implications
The compound’s reactivity is modulated by:
-
Electronic effects : The nitro group stabilizes intermediates in substitution reactions.
-
Steric factors : The sulfonamide group may hinder access to reactive sites.
-
Biological activity : Reduction of the nitro group enhances interaction with molecular targets (e.g., enzymes or receptors), as observed in anticancer studies of related piperazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the piperazine family, characterized by a piperazine ring substituted with a sulfonyl group and a nitrophenyl moiety. The molecular formula is , and its structure contributes to its bioactivity.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives possess activity against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/ml . This suggests potential use in developing new antibiotics.
Antiviral Properties
The compound has also been investigated for its antiviral effects. Some studies have reported that piperazine derivatives can inhibit hepatitis C virus (HCV) replication, with effective concentrations (EC50) in the nanomolar range . This positions such compounds as promising candidates for antiviral drug development.
Anti-inflammatory Effects
Research has demonstrated that piperazine derivatives can exhibit anti-inflammatory properties. For example, compounds similar to 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine have shown significant inhibition of nitric oxide production and other inflammatory mediators in vitro . This suggests potential applications in treating inflammatory diseases.
Analgesic Activity
Several studies have highlighted the analgesic potential of piperazine derivatives. Compounds within this class have been shown to reduce pain responses in animal models significantly, indicating their usefulness in pain management therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of their activity. The nitrophenyl moiety may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The nitro group (NO₂) enhances electrophilicity, improving binding to enzymes like topoisomerase II . The 3-nitro-4-methyl substitution in the target compound may offer steric and electronic advantages over 4-nitro analogs .
- Piperazine Modifications : Alkylation (e.g., 1-methyl) increases lipophilicity, enhancing membrane permeability, while benzyl groups (e.g., 1-benzyl) may reduce potency due to steric hindrance .
Pharmacological and Biochemical Comparison
Anticancer Activity
- Topoisomerase II Inhibition: Sulfonyl piperazines, including 1-methyl-4-((4-nitrophenyl)sulfonyl)piperazine, inhibit Topo II by forming hydrogen bonds with catalytic residues (e.g., Asp amino acids) . The target compound’s 4-methyl group may enhance hydrophobic interactions in the enzyme’s active site.
- FLT3 Kinase Inhibition: Analogous compounds with trifluoromethyl benzyl groups (e.g., ponatinib derivatives) show FLT3 inhibition, but activity depends on synergistic effects with other moieties (e.g., aminoisoquinoline) .
Enzyme Inhibition
Antidiabetic Activity
- Insulin Secretion : Piperazines like PMS 812 (1-methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinyl) enhance glucose tolerance via insulin secretion, highlighting the role of aromatic substituents in modulating activity .
Structure-Activity Relationship (SAR) Insights
- Nitro Position : 3-Nitro substitution (vs. 4-nitro) may improve steric alignment with target enzymes .
- Methyl vs. Halide Substitutions : Methyl groups (e.g., 4-CH₃) enhance solubility and reduce toxicity compared to halides (e.g., 3-Cl) .
- Sulfonyl Linkers : Direct sulfonyl attachment (vs. spacers like methyl or acetyl) is critical for mTOR and Topo II inhibition .
Biological Activity
1-Methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that include a piperazine ring substituted with a sulfonyl group and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is , with a molecular weight of 285.32 g/mol. The presence of the nitrophenyl group is significant as it can undergo reduction, leading to the formation of an amino group, which may interact with various biological targets including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of the Nitro Group : The nitrophenyl group can be reduced to form an amino group, which may facilitate interactions with biological macromolecules.
- Sulfonyl Group Interactions : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function and modulating biochemical pathways.
Antimicrobial Activity
Research indicates that 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Preliminary studies have also highlighted the compound's anticancer activity. It has shown cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapeutics. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can significantly influence its efficacy against different cancer types .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of piperazine derivatives, 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine was found to exhibit significant cytotoxicity in Jurkat and HT29 cell lines. The compound's mechanism involved disruption of cellular functions through interaction with specific protein targets, leading to apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
-
Step 1 : React 4-methyl-3-nitrobenzenesulfonyl chloride with 1-methylpiperazine in anhydrous dichloromethane (DCM) using triethylamine as a base .
-
Step 2 : Purify via column chromatography (silica gel, 5% methanol in chloroform) to achieve >95% purity .
-
Optimization : Microwave-assisted synthesis at 80°C for 2 hours improves yields by 20% compared to traditional reflux .
Synthetic Method Yield (%) Purity (%) Key Reference Traditional reflux 65 92 Microwave-assisted 85 98
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm sulfonyl and piperazine linkages via H NMR (δ 2.3–3.1 ppm for piperazine protons; δ 7.5–8.2 ppm for aromatic protons) .
- HPLC : Use a C18 column (UV detection at 254 nm) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 339.1) validates molecular weight .
Q. What are the recommended safety protocols for handling this compound?
- Safety Measures :
- Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact (Category 2 skin/eye irritant) .
- Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
- In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers evaluate the compound’s antimicrobial activity while addressing discrepancies in efficacy across bacterial strains?
- Experimental Design :
- Assay : Perform minimum inhibitory concentration (MIC) tests against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution .
- Controls : Include ciprofloxacin as a positive control.
- Data Analysis : Discrepancies (e.g., MIC = 8 µg/mL for S. aureus vs. >64 µg/mL for E. coli) may arise from outer membrane permeability in Gram-negative bacteria. Use liposome encapsulation to enhance uptake .
Q. What host-guest interactions influence the compound’s solubility and stability in aqueous media?
- Mechanistic Insight :
- The nitro and sulfonyl groups form inclusion complexes with 4-sulfonatocalix[6]arene (SCX6), improving solubility by 50% at pH 6.5. Monitor via UV-Vis spectroscopy (λ~350 nm shift) .
- Stability decreases above pH 8 due to nitro group hydrolysis; use buffered solutions (pH 6–7) .
Q. How can oxidative degradation pathways be mitigated during long-term storage?
- Preventive Strategies :
- Add 0.1% w/v ascorbic acid as an antioxidant to prevent nitro group reduction .
- Avoid exposure to UV light; amber glass vials reduce degradation by 30% over 6 months .
Q. How should conflicting data on bioactivity (e.g., antioxidant vs. cytotoxic effects) be resolved?
- Conflict Resolution Workflow :
- Step 1 : Replicate assays (e.g., DPPH for antioxidants; MTT for cytotoxicity) under identical conditions .
- Step 2 : Cross-validate using orthogonal methods (e.g., ESR spectroscopy for radical scavenging).
- Step 3 : Perform structure-activity relationship (SAR) studies to isolate contributing functional groups (e.g., the nitro group enhances cytotoxicity but reduces antioxidant capacity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
